Cas no 132203-79-3 ((2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone)

(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 化学的及び物理的性質
名前と識別子
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- (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
- (2R,3R)-2,3-bis(hydroxyMethyl)cyclobutanone
- (2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one
- 132203-79-3
- DTXSID90720402
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- インチ: InChI=1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
- InChIKey: ZSLPKLFDMZHAFT-RFZPGFLSSA-N
- ほほえんだ: C1C(C(C1=O)CO)CO
計算された属性
- せいみつぶんしりょう: 130.063
- どういたいしつりょう: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201478-1g |
(2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one |
132203-79-3 | 95% | 1g |
$1274 | 2024-08-02 | |
Chemenu | CM201478-1g |
(2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one |
132203-79-3 | 95% | 1g |
$1274 | 2021-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804351-1g |
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone |
132203-79-3 | 98% | 1g |
¥10721.00 | 2024-08-09 |
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 関連文献
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(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanoneに関する追加情報
Introduction to (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone (CAS No. 132203-79-3) and Its Emerging Applications in Chemical Biology
{(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone}, identified by the chemical abstracts service number CAS No. 132203-79-3, is a chiral compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This bicyclic ketone features two hydroxymethyl groups at the (2S,3S) stereocenters, making it a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. The compound's rigid cyclobutane core and stereochemically defined architecture provide a stable platform for further derivatization, enabling researchers to explore its potential in various biochemical pathways.
The (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone structure is particularly intriguing because it combines the reactivity of alcohols with the rigidity of a cyclic system. This duality has been exploited in recent years to design molecules that can interact selectively with biological targets. For instance, its ability to mimic natural substrates or intermediates in metabolic pathways has made it a valuable tool in enzyme inhibition studies. The stereochemistry at the (2S,3S) positions is critical for its biological activity, as enantiomeric excess can dramatically influence binding affinity and metabolic stability.
Recent advancements in synthetic chemistry have enabled more efficient routes to (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone, allowing for larger-scale production and easier access for research purposes. One such method involves asymmetric hydrogenation of a precursor ketone using chiral catalysts, which ensures high enantiomeric purity. This progress has been instrumental in exploring its applications in drug discovery. For example, derivatives of this compound have been investigated as potential inhibitors of glycolysis-related enzymes, which are implicated in diseases such as cancer and diabetes.
The pharmaceutical industry has shown particular interest in (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone due to its potential as a lead compound for therapeutic agents. Its structural motif resembles several known bioactive molecules, suggesting that it could serve as a scaffold for further optimization. Researchers have synthesized analogs with modified hydroxymethyl groups to enhance solubility or improve pharmacokinetic profiles. Some studies have even explored its role in modulating lipid metabolism by acting on enzymes like acyl-CoA dehydrogenases.
Beyond drug development, (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone has found applications in materials science and polymer chemistry. Its rigid framework makes it a candidate for designing novel polymers with specific mechanical properties. Additionally, the presence of multiple reactive sites allows for cross-linking reactions that could lead to the formation of hydrogels or networked materials useful in biomedical applications such as drug delivery systems.
The compound's stereochemistry also makes it an interesting candidate for studying enzyme-substrate interactions at the molecular level. Computational modeling and X-ray crystallography studies have been employed to understand how (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone fits into enzyme active sites. These insights could guide the design of more potent inhibitors or modulators of interest. Furthermore, its use as a chiral building block has implications for asymmetric synthesis, where it can be incorporated into larger molecules with high enantiomeric fidelity.
In conclusion,(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone (CAS No. 132203-79-3) represents a promising compound with diverse applications across chemical biology and materials science. Its unique structural features and stereochemical properties make it an ideal candidate for further exploration in drug discovery and industrial chemistry. As synthetic methodologies continue to improve and our understanding of biological systems deepens,(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone is poised to play an increasingly significant role in advancing scientific research and innovation.
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